molecular formula C26H26N6O3S B12030130 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B12030130
M. Wt: 502.6 g/mol
InChI Key: VAKGXQWPXPAYRQ-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide features a 4-amino-1,2,4-triazole core linked to a 9-ethylcarbazole moiety via a sulfanyl-acetamide bridge. The 3,4-dimethoxyphenyl substituent on the triazole ring distinguishes it from structurally analogous compounds, which often vary in substituents at this position. These modifications significantly influence electronic properties, lipophilicity, and bioactivity, making comparative analysis critical for understanding structure-activity relationships (SAR) .

Properties

Molecular Formula

C26H26N6O3S

Molecular Weight

502.6 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C26H26N6O3S/c1-4-31-20-8-6-5-7-18(20)19-14-17(10-11-21(19)31)28-24(33)15-36-26-30-29-25(32(26)27)16-9-12-22(34-2)23(13-16)35-3/h5-14H,4,15,27H2,1-3H3,(H,28,33)

InChI Key

VAKGXQWPXPAYRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.

    Attachment of the Carbazole Moiety: The carbazole moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbazole moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration. Studies have shown that derivatives of triazoles can inhibit the growth of several bacterial strains and fungi .
  • Anticancer Potential : The carbazole structure is known for its anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating specific pathways involved in cell death. The combination of triazole and carbazole functionalities provides a promising scaffold for developing new anticancer agents .
  • Anti-inflammatory Effects : Some studies have indicated that triazole derivatives can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and pathways, suggesting its potential as an anti-inflammatory agent .

Agricultural Applications

  • Fungicides : Due to its antifungal properties, this compound can be explored as a potential fungicide in agricultural settings. Its effectiveness against various plant pathogens could lead to its use in crop protection formulations .
  • Plant Growth Regulators : The unique structure may also serve as a plant growth regulator, promoting growth or resistance to stress under certain conditions. Research into similar compounds has shown promising results in enhancing crop yield and resilience .

Material Science Applications

  • Polymer Development : The incorporation of this compound into polymer matrices could enhance their mechanical properties and thermal stability. Its unique chemical structure allows for the development of smart materials that respond to environmental stimuli .
  • Nanotechnology : The compound's ability to form stable complexes with metal ions positions it as a candidate for use in nanomaterials and catalysis applications. Research is ongoing into its role in synthesizing nanoparticles with specific optical or electronic properties .

Case Studies

  • Synthesis and Characterization : A study synthesized this compound using a multi-step reaction involving the condensation of appropriate precursors followed by purification techniques like crystallization and chromatography. Characterization was performed using NMR spectroscopy and X-ray crystallography to confirm structural integrity .
  • Biological Evaluation : In vivo studies evaluated the pharmacokinetics and toxicity profiles of the compound in animal models. Results indicated favorable absorption rates and minimal toxicity at therapeutic doses, supporting its further development as a drug candidate .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and carbazole moiety may play crucial roles in binding to these targets, potentially altering their activity or function. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name (Substituent on Triazole) Key Structural Features Reported Bioactivity/Properties Reference
3-Chlorophenyl () Chloro substituent at triazole C5 position Enhanced lipophilicity; potential for improved membrane permeability. Bioactivity not explicitly reported, but chloro groups are associated with antimicrobial effects in related compounds.
2-Furyl + Allyl () Furan heterocycle and allyl group at triazole C5 and N4 positions Furan enhances π-π interactions; allyl increases structural flexibility. No direct bioactivity reported, but furan-containing analogs show anti-exudative activity (see 2.2).
2,4-Dichlorophenyl () Two chloro substituents at triazole C5 position Higher lipophilicity compared to mono-chloro analogs; potential for increased cytotoxicity.
Pyridin-4-yl () Pyridine ring at triazole C5 position Polar pyridine group may improve solubility and hydrogen-bonding capacity. Bioactivity uncharacterized but structurally similar to kinase inhibitors.

Bioactivity Insights

  • Anti-Exudative Activity: A furan-substituted analog (2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in murine models .
  • Antimicrobial Potential: Carbazole-acetamide derivatives, such as 2-(3-methoxy-9H-carbazol-9-yl)-N-phenylacetamide, exhibited moderate antibacterial and antifungal activity, suggesting the carbazole moiety’s role in microbial targeting .

Physicochemical and Electronic Properties

  • Chloro vs. Methoxy Substituents : Chloro groups (electron-withdrawing) increase lipophilicity and may enhance membrane penetration, while methoxy groups (electron-donating) improve solubility and modulate electronic interactions with biological targets .

Biological Activity

The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a triazole ring linked to a carbazole moiety through an acetamide group. Its molecular formula is C19H22N4O3SC_{19}H_{22}N_4O_3S with a molecular weight of approximately 378.47 g/mol. The presence of the sulfanyl group and the carbazole structure is critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. The specific compound under consideration has been evaluated in various studies for its efficacy against different cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.28
A549 (Lung)8.107
HepG2 (Liver)7.4

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an effective anticancer agent.

The mechanism through which this compound exerts its anticancer effects involves multiple pathways:

  • Inhibition of Tubulin Polymerization : Docking studies suggest that the compound interacts with tubulin, preventing microtubule formation necessary for mitosis.
  • Induction of Apoptosis : The compound has been shown to activate caspases (caspase 3, 8, and 9), leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their substituents. In this case, the presence of the 3,4-dimethoxyphenyl group enhances the compound's lipophilicity and biological activity compared to other derivatives lacking similar substitutions. Studies have indicated that modifications in substituents can lead to variations in potency against different cancer types.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Triazole Derivatives : A study published in Molecules highlighted that triazole derivatives showed promising anticancer activity against MCF-7 and A549 cell lines with varying IC50 values depending on structural modifications .
  • Mechanistic Insights : Research demonstrated that sulfanyltriazoles could overcome resistance in certain cancer types by targeting specific pathways involved in tumor growth .
  • Comparative Analysis : Compounds similar to the one discussed have been shown to possess better cytotoxicity than established chemotherapeutics like doxorubicin in certain cases .

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